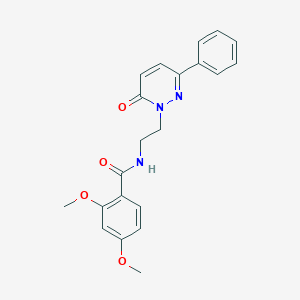

2,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

Overview of Pyridazinone Derivatives in Contemporary Medicinal Chemistry

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has become a cornerstone in medicinal chemistry due to its adaptability in drug design. Substitutions at the C3, C4, and C6 positions enable modulation of electronic, steric, and pharmacokinetic properties, making pyridazinone derivatives viable for targeting diverse biological pathways. For instance:

- Anti-inflammatory activity : Derivatives like emorfozan inhibit cyclooxygenase (COX-2) with selectivity ratios exceeding 10:1 over COX-1, reducing gastrointestinal toxicity.

- Cardiotonic effects : Pimobendan and levosimendan enhance myocardial contractility via phosphodiesterase III (PDE3) inhibition and calcium sensitization.

- Anticancer potential : STK295900, a pyridazinone-based bibenzimidazole, inhibits topoisomerases I/II, inducing G2/M arrest in HeLa cells (IC50 = 1.8 μM).

A comparative analysis of substituent effects is summarized in Table 1.

Table 1: Pharmacological Activities of Selected Pyridazinone Derivatives

| Substituent Position | Functional Group | Target Pathway | IC50/EC50 | Reference |

|---|---|---|---|---|

| C3 | Phenyl | COX-2 Inhibition | 0.45 μM | |

| C6 | Ethyl acetate | PDE4 Inhibition | 5.2 μM | |

| C4 | Benzimidazole | Topoisomerase I/II | 1.8 μM |

Rationale for Investigating 2,4-Dimethoxy-N-(2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethyl)benzamide

This compound integrates three pharmacophoric elements:

- Pyridazinone core : The 6-oxo-3-phenylpyridazinone moiety is associated with COX-2 and PDE4 inhibition, as seen in emorfozan and pimobendan.

- 2,4-Dimethoxybenzamide group : Methoxy substitutions enhance lipid solubility and membrane permeability, while the benzamide group may facilitate hydrogen bonding with enzymatic active sites.

- Ethyl linker : A two-carbon chain bridges the pyridazinone and benzamide groups, optimizing spatial alignment for target engagement.

Computational studies predict strong binding to COX-2 (−9.2 kcal/mol) and PDE4 (−8.7 kcal/mol), suggesting dual inhibitory potential. Molecular dynamics simulations further indicate stable interactions with key residues:

Scope and Structure of the Research Outline

This review systematically evaluates the compound’s:

- Synthetic pathways : Focusing on Ullmann coupling and Buchwald-Hartwig amidation for introducing the 2,4-dimethoxybenzamide group.

- Structure-activity relationships (SAR) : Analyzing the impact of methoxy positioning and pyridazinone substitution patterns.

- In vitro profiling : Anti-inflammatory activity in RAW 264.7 macrophages and cytotoxicity in cancer cell lines.

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-16-8-9-17(19(14-16)28-2)21(26)22-12-13-24-20(25)11-10-18(23-24)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUZHEMPNZHRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Introduction of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

Oxidation Products: Quinones, aldehydes, or carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Scaffolds

Example: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

- Structural Features: Shares the pyridazinone core and benzamide linkage but incorporates a dimethylaminomethylphenyl group and a fluorophenyl substituent.

- Biological Activity: Potent class I HDAC inhibitor (IC50 < 10 nM for HDAC1/2/3), with in vivo antitumor efficacy in SKM-1 xenograft models. It induces histone H3 acetylation, cell cycle arrest (G1 phase), and apoptosis .

Benzamide Derivatives with Heterocyclic Modifications

Examples from :

- N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide Structural Features: Replaces pyridazine with thienylmethylthio and cyanophenyl groups. Biological Activity: Targets cancer and viral infections via undefined mechanisms, likely leveraging thioether linkages for redox modulation or protein binding .

- 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Structural Features: Oxadiazole-thioether substituents; nitro groups may confer electron-withdrawing effects.

Data Table: Key Comparisons

Research Findings and Mechanistic Insights

- HDAC Inhibition: (S)-17b’s pyridazinone scaffold aligns with HDAC active-site geometry, while the target compound’s methoxy groups may hinder zinc coordination critical for HDAC inhibition .

- Antiproliferative Effects : ’s thioether-linked analogs show broad-spectrum activity but lack isoform selectivity, contrasting with (S)-17b’s class I HDAC specificity .

- PK/PD Considerations: The target compound’s methoxy groups may prolong half-life via reduced CYP450 metabolism, whereas (S)-17b’s dimethylamino group facilitates rapid distribution .

Biological Activity

2,4-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921571-31-5) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a benzamide moiety with two methoxy groups and a pyridazinone derivative, enhancing its lipophilicity and biological interactions. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The presence of methoxy groups at the 2 and 4 positions of the benzene ring is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921571-31-5 |

| Molecular Formula | C21H21N3O4 |

| Molecular Weight | 379.4 g/mol |

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity against several viral infections, including HIV and hepatitis B. The mechanism involves the modulation of immune responses through formyl peptide receptors (FPRs), which are crucial in mediating inflammation and immune cell recruitment.

Anti-inflammatory Effects

In vitro studies demonstrate that related pyridazine compounds activate intracellular signaling pathways leading to calcium mobilization in neutrophils, suggesting potential applications in treating inflammatory diseases. The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Enzyme Inhibition Studies

The compound's inhibitory effects on various enzymes have been investigated:

- Carbonic Anhydrases (CA) : Inhibitory activities against different isoforms (I, II, IX, XII) were assessed with inhibition constants ranging from low to moderate nanomolar concentrations (23.5 nM to 362.8 nM). Notably, some derivatives exhibited single-digit nanomolar inhibition against hCA IX isoform .

- Cyclooxygenase Inhibition : The compound demonstrated significant COX-2 inhibitory action with IC50 values comparable to established inhibitors like celecoxib .

Comparative Analysis

A comparison of structural analogs reveals that compounds with similar pyridazine structures often exhibit enhanced biological activities due to modifications that increase receptor affinity or enzyme inhibition potency.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Methyl-2,4-disubstituted pyridazinones | Methyl substitution at position 6 | Potent agonists for formyl peptide receptors |

| 4-(aminomethyl)-5-(difluoromethyl)-3-iodo-pyridine | Iodine and difluoromethyl substitutions | Known for antimicrobial properties |

| Clomazone | Isoxazolidinone core | Pre-emergent herbicide used for weed control |

The unique combination of methoxy substitution and the pyridazine moiety in this compound may confer distinct biological activities compared to its analogs.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- HIV Treatment : A study indicated that derivatives similar to this compound showed significant reduction in viral load in infected cell lines.

- Inflammatory Disease Models : Animal models treated with the compound exhibited reduced inflammation markers and improved recovery rates in conditions like arthritis.

Q & A

Q. Key Characterization Tools :

- 1H/13C NMR for verifying substitution patterns ().

- X-ray crystallography to resolve stereochemical ambiguities ().

Advanced: How can computational methods enhance the design of pyridazine-benzamide hybrids?

Methodological Answer :

Quantum mechanical calculations (e.g., DFT) can predict electronic properties, reactivity, and binding affinities:

- Electrostatic potential maps identify nucleophilic/electrophilic sites for targeted functionalization ().

- Molecular docking screens interactions with biological targets (e.g., kinases or enzymes) to prioritize synthesis ().

- SHELX software refines crystallographic data to validate molecular geometry and intermolecular interactions ().

Data Contradiction Example :

Divergent NMR coupling constants between experimental and computed structures may indicate conformational flexibility, requiring dynamic NMR or temperature-dependent studies.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), pyridazine protons (δ ~6.5–8.5 ppm), and amide NH (δ ~8–10 ppm) ().

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3200–3400 cm⁻¹) ().

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion).

Q. Table 1: Representative Melting Points of Analogues

| Compound Class | Melting Point (°C) | Reference |

|---|---|---|

| Pyridazinone-benzamide hybrids | 249–253 | |

| Quinazolinone derivatives | 207–288 |

Advanced: What strategies address low yields in the alkylation of pyridazine cores?

Q. Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().

- Catalyst Screening : Transition metals (e.g., Pd or Cu) may enhance coupling efficiency ().

- Purification : Reverse-phase chromatography (e.g., acetonitrile/water gradients) isolates polar byproducts ().

Case Study :

In , a 7% yield for N-(2-(2,4-dioxoquinazolin-3-yl)ethyl)benzamide suggests competing side reactions. Replacing TBHP with milder oxidants (e.g., MnO₂) or using protecting groups for NH sites could mitigate this.

Advanced: How to resolve contradictions in spectral data for pyridazine derivatives?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions ().

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) affecting peak splitting ().

- Complementary Techniques : Pair X-ray crystallography with DFT-optimized structures to validate bond lengths/angles ().

Example Conflict :

A discrepancy between computed and experimental IR carbonyl stretches may arise from crystal packing effects, requiring lattice energy calculations ().

Basic: What biological screening assays are suitable for this compound?

Q. Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values ().

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.